

Application Notes: Analysis of Apoptosis by Flow Cytometry Following RG7775 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7775 is a potent and selective, non-genotoxic inhibitor of the MDM2-p53 interaction. By disrupting this interaction, **RG7775** stabilizes and activates the p53 tumor suppressor protein, leading to the induction of p53-dependent apoptosis in cancer cells with wild-type p53.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by **RG7775** using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, a protocol for the detection of activated caspase-3, a key executioner of apoptosis, is included.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes.[2] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3][4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[4][5] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][5] Dual staining with Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:



• Annexin V- / PI-: Live, healthy cells

• Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / PI+: Late apoptotic/necrotic cells

Annexin V- / PI+: Necrotic cells[4]

Data Presentation

The following tables present representative data from a study on the effects of an MDM2 inhibitor, RG7388 (a close analog of **RG7775**), on apoptosis in p53 wild-type neuroblastoma cell lines.[5]

Table 1: Induction of Apoptosis by RG7388 in Neuroblastoma Cell Lines

Cell Line	Treatment (24 hours)	% Sub-G1 (Apoptotic) Cells
SH-SY5Y	DMSO (Control)	2.5
1x GI50 RG7388	5.0	
10x GI50 RG7388	15.0	-
100x GI50 RG7388	30.0	-
LAN5	DMSO (Control)	3.0
1x GI50 RG7388	6.0	
10x GI50 RG7388	20.0	_
100x GI50 RG7388	45.0	_
NGP	DMSO (Control)	1.5
1x GI50 RG7388	4.0	
10x GI50 RG7388	12.0	-
100x GI50 RG7388	25.0	



Data is representative and adapted from a study on RG7388 in neuroblastoma cell lines.[5] The GI50 is the concentration that causes 50% growth inhibition.

Table 2: Caspase-3/7 Activation by RG7388

Cell Line	Treatment (24 hours)	Fold Change in Caspase- 3/7 Activity
SH-SY5Y	DMSO (Control)	1.0
1x GI50 RG7388	2.5	
10x GI50 RG7388	6.0	_
LAN5	DMSO (Control)	1.0
1x GI50 RG7388	3.0	
10x GI50 RG7388	8.0	_
NGP	DMSO (Control)	1.0
1x GI50 RG7388	2.0	
10x GI50 RG7388	5.5	

Data is representative and adapted from a study on RG7388 in neuroblastoma cell lines.[5]

Signaling Pathway





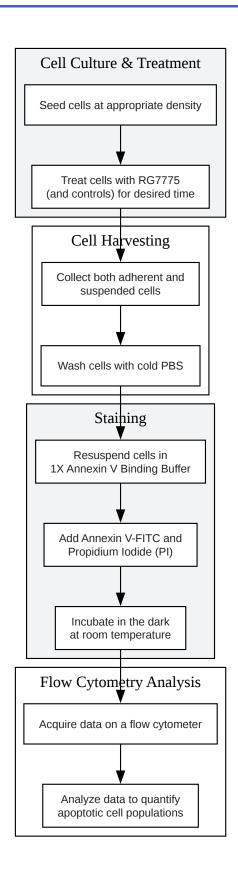


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Caption: RG7775-induced p53-mediated apoptosis signaling pathway.

Experimental Workflow





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Caption: Experimental workflow for apoptosis analysis.



Experimental Protocols Protocol 1: Annexin V and Propidium Iodide Staining

Materials:

- RG7775
- Cell line of interest (e.g., p53 wild-type cancer cells)
- · Complete cell culture medium
- · Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
- · Flow cytometry tubes
- Microcentrifuge
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end
 of the experiment.
 - Allow cells to attach overnight.
 - Treat cells with various concentrations of RG7775 (e.g., 0.1, 1, 10 μM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
- · Cell Harvesting:
 - Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.



- Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
- Combine the detached cells with the cells from the culture medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cell pellet twice with cold PBS.

Staining:

- Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
- \circ Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
 - Collect data for at least 10,000 events per sample.
 - Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Protocol 2: Activated Caspase-3 Staining

Materials:

RG7775



- Cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
- Permeabilization/Wash Buffer (e.g., Perm/Wash™ Buffer)
- FITC-conjugated anti-active Caspase-3 antibody
- · Flow cytometry tubes
- Microcentrifuge
- Flow cytometer

Procedure:

- Cell Seeding, Treatment, and Harvesting:
 - Follow steps 1 and 2 from the Annexin V protocol.
- · Fixation and Permeabilization:
 - Resuspend the cell pellet in 100 μL of Fixation/Permeabilization solution.
 - Incubate for 20 minutes on ice.
 - Wash the cells twice with 1 mL of Permeabilization/Wash Buffer, centrifuging at 300 x g for 5 minutes between washes.
- Staining:
 - $\circ~$ Resuspend the fixed and permeabilized cells in 100 μL of Permeabilization/Wash Buffer.
 - Add the recommended amount of FITC-conjugated anti-active Caspase-3 antibody.



- Incubate for 30 minutes at room temperature in the dark.
- Wash the cells once with 1 mL of Permeabilization/Wash Buffer.
- Resuspend the final cell pellet in 500 μL of PBS for analysis.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Set up appropriate voltage and compensation settings using an isotype control antibody.
 - Measure the percentage of cells positive for active caspase-3.[6][7]

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